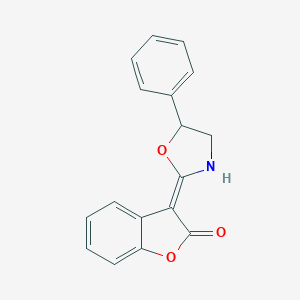
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one, commonly known as POB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. POB is a benzofuran derivative that is synthesized using a multi-step process.
Mecanismo De Acción
POB exerts its anti-tumor effects by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an essential enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II results in DNA damage and cell death. POB also inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Inhibition of COX-2 results in reduced inflammation.
Biochemical and Physiological Effects:
Studies have shown that POB has several biochemical and physiological effects. POB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. POB also has anti-inflammatory effects and has been shown to reduce the production of inflammatory mediators such as prostaglandins. Additionally, POB has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
POB has several advantages for lab experiments. POB is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, POB has some limitations for lab experiments. POB is insoluble in water, which limits its use in aqueous-based experiments. Additionally, POB has low bioavailability, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of POB. One potential direction is the development of POB analogs that have improved bioavailability and solubility. Another potential direction is the study of the mechanism of action of POB in more detail. Finally, the potential applications of POB in the treatment of Alzheimer's disease and diabetes should be further explored.
Métodos De Síntesis
The synthesis of POB is a multi-step process that involves the reaction of 2-hydroxybenzophenone with phenylglycine to form a Schiff base. The Schiff base is then cyclized with ethyl chloroformate and triethylamine to form the oxazolidinone ring. Finally, the oxazolidinone ring is opened using sodium methoxide to form POB.
Aplicaciones Científicas De Investigación
POB has been the subject of several scientific studies due to its potential applications in various fields. POB has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. Studies have also shown that POB has potential applications in the treatment of Alzheimer's disease and diabetes.
Propiedades
Fórmula molecular |
C17H13NO3 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(3E)-3-(5-phenyl-1,3-oxazolidin-2-ylidene)-1-benzofuran-2-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(12-8-4-5-9-13(12)21-17)16-18-10-14(20-16)11-6-2-1-3-7-11/h1-9,14,18H,10H2/b16-15+ |
Clave InChI |
CPHFOCXVKKOFFJ-FOCLMDBBSA-N |
SMILES isomérico |
C1C(O/C(=C/2\C3=CC=CC=C3OC2=O)/N1)C4=CC=CC=C4 |
SMILES |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
SMILES canónico |
C1C(OC(=C2C3=CC=CC=C3OC2=O)N1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Dinitropyrido[1,2-a]benzimidazole](/img/structure/B230411.png)




![2-Phenyl-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B230434.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


